Cas no 15996-82-4 (4'-Chloro-biphenyl-4-methanamine)

4'-Chloro-biphenyl-4-methanamine structure
15996-82-4 structure
Product Name:4'-Chloro-biphenyl-4-methanamine
CAS No:15996-82-4
MF:C13H12ClN
MW:217.694082260132
MDL:MFCD05980638
CID:858618
PubChem ID:1394623
Update Time:2024-11-01

4'-Chloro-biphenyl-4-methanamine Chemical and Physical Properties

Names and Identifiers

    • AKOS BAR-2006
    • [4-(4-chlorophenyl)phenyl]methanamine
    • C77936
    • 4'-chloro-[1,1'-Biphenyl]-4-methanamine
    • 1-(4'-chlorobiphenyl-4-yl)methanamine
    • 4'-Chloro-biphenyl-4-methanamine
    • SCHEMBL2092888
    • MFCD05980638
    • AKOS002679671
    • FT-0721271
    • 4'-Chloro-1,1'-biphenyl-4-methaneamine
    • 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine
    • 15996-82-4
    • CHEMBL3039723
    • STL227905
    • DTXSID60362757
    • DB-064317
    • MDL: MFCD05980638
    • Inchi: 1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2
    • InChI Key: PYUKPZBUJCFYRQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 217.0658271g/mol
  • Monoisotopic Mass: 217.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 352.5±30.0 °C at 760 mmHg
  • Flash Point: 206.8±12.6 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4'-Chloro-biphenyl-4-methanamine Security Information

4'-Chloro-biphenyl-4-methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1PlusChem
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Aaron
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